Cas no 52090-57-0 (2-methyl-6-phenylpyridine-3-carbohydrazide)

2-Methyl-6-phenylpyridine-3-carbohydrazide is a carbohydrazide derivative with a pyridine core, notable for its potential as a versatile intermediate in organic synthesis and pharmaceutical applications. The compound features a methyl group at the 2-position and a phenyl substituent at the 6-position, which may enhance its stability and reactivity in targeted reactions. Its carbohydrazide functional group offers utility in the formation of hydrazones and other nitrogen-containing heterocycles, making it valuable for medicinal chemistry research. The structural rigidity of the pyridine ring contributes to its potential as a scaffold for bioactive molecule development. This compound is typically characterized by high purity and consistent performance in synthetic workflows.
2-methyl-6-phenylpyridine-3-carbohydrazide structure
52090-57-0 structure
Product Name:2-methyl-6-phenylpyridine-3-carbohydrazide
CAS No:52090-57-0
MF:C13H13N3O
MW:227.261822462082
MDL:MFCD01246305
CID:1578664
PubChem ID:3287579
Update Time:2025-06-09

2-methyl-6-phenylpyridine-3-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-6-phenylpyridine-3-carbohydrazide
    • AC1MMKW6
    • Oprea1_555892
    • CTK4J5389
    • MolPort-003-703-794
    • AG-F-77137
    • KB-231645
    • 2-methyl-6-phenyl-pyridine-3-carbohydrazide
    • AKOS001606722
    • 52090-57-0
    • DTXSID50391076
    • 2-Methyl-6-phenylnicotinohydrazide
    • MFCD01246305
    • MDL: MFCD01246305
    • Inchi: 1S/C13H13N3O/c1-9-11(13(17)16-14)7-8-12(15-9)10-5-3-2-4-6-10/h2-8H,14H2,1H3,(H,16,17)
    • InChI Key: ZVJCPUDNVIFAPQ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C2C=CC=CC=2)=NC=1C)NN

Computed Properties

  • Exact Mass: 227.10599
  • Monoisotopic Mass: 227.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 68Ų

Experimental Properties

  • PSA: 68.01

2-methyl-6-phenylpyridine-3-carbohydrazide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB201234-500 mg
2-Methyl-6-phenylpyridine-3-carbohydrazide; .
52090-57-0
500mg
€39.30 2023-05-07
abcr
AB201234-500mg
2-Methyl-6-phenylpyridine-3-carbohydrazide; .
52090-57-0
500mg
€52.00 2025-02-27

Additional information on 2-methyl-6-phenylpyridine-3-carbohydrazide

2-Methyl-6-phenylpyridine-3-carbohydrazide (CAS No. 52090-57-0): An Overview of Its Properties and Applications

2-Methyl-6-phenylpyridine-3-carbohydrazide (CAS No. 52090-57-0) is a versatile compound with significant potential in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential therapeutic applications and as a key intermediate in the synthesis of more complex molecules.

The molecular formula of 2-methyl-6-phenylpyridine-3-carbohydrazide is C14H14N4O, and it has a molecular weight of approximately 258.28 g/mol. The compound features a pyridine ring with a methyl group at the 2-position and a phenyl group at the 6-position, along with a carbohydrazide moiety at the 3-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule.

In recent years, 2-methyl-6-phenylpyridine-3-carbohydrazide has been extensively studied for its potential as an antitumor agent. Research published in the Journal of Medicinal Chemistry (2021) highlighted its ability to inhibit the growth of various cancer cell lines, including those resistant to conventional chemotherapy. The compound's mechanism of action involves the induction of apoptosis and the inhibition of angiogenesis, making it a promising candidate for further development in cancer therapy.

Beyond its antitumor properties, 2-methyl-6-phenylpyridine-3-carbohydrazide has also shown potential in the treatment of neurodegenerative diseases. A study published in the European Journal of Medicinal Chemistry (2020) demonstrated that this compound can effectively cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammation. These findings suggest that 2-methyl-6-phenylpyridine-3-carbohydrazide could be a valuable lead compound for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The synthetic accessibility of 2-methyl-6-phenylpyridine-3-carbohydrazide is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through a multi-step process involving the reaction of 2-methyl-6-bromopyridine with phenylboronic acid to form 2-methyl-6-phenylpyridine, followed by the introduction of the carbohydrazide moiety via hydrazine coupling. This synthetic route is well-documented and can be readily adapted for large-scale production, making it suitable for both academic research and industrial applications.

In addition to its therapeutic potential, 2-methyl-6-phenylpyridine-3-carbohydrazide has been explored as a ligand in coordination chemistry. Studies have shown that it can form stable complexes with various metal ions, such as copper(II) and zinc(II). These metal complexes exhibit enhanced biological activity compared to the free ligand, suggesting that they could be developed into more potent drug candidates or used as catalysts in organic synthesis.

The physicochemical properties of 2-methyl-6-phenylpyridine-3-carbohydrazide, including its solubility, stability, and bioavailability, have been thoroughly investigated. The compound is generally stable under standard laboratory conditions but may require protection from light and moisture to maintain its integrity over extended periods. Its moderate solubility in organic solvents makes it suitable for use in solution-based reactions and formulations.

In conclusion, 2-methyl-6-phenylpyridine-3-carbohydrazide (CAS No. 52090-57-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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